molecular formula C16H23N3O B2551060 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one CAS No. 2097925-89-6

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B2551060
CAS No.: 2097925-89-6
M. Wt: 273.38
InChI Key: LDIYOFZTYBDJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one is a synthetic organic compound designed for neuroscience and psychopharmacology research. This chemical features a hybrid structure combining a pyrrolidin-2-one lactam core with a 4-phenylpiperazine pharmacophore, a motif recognized for its significance in central nervous system (CNS) active compounds . The pyrrolidin-2-one ring is a cyclic analog of gamma-aminobutyric acid (GABA) and serves as a privileged scaffold in known antiepileptic drugs and investigational agents . The incorporation of the 4-phenylpiperazine moiety is strategically intended to confer affinity for various serotonergic and other CNS receptors, potentially leading to a multi-faceted pharmacological profile . This compound is supplied For Research Use Only and is strictly intended for in vitro applications and non-human in vivo studies within a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to their institution's chemical safety guidelines.

Properties

IUPAC Name

1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-17-12-14(11-16(17)20)13-18-7-9-19(10-8-18)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIYOFZTYBDJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization of γ-Amino Acids

Cyclization of N-methyl-γ-aminobutyric acid derivatives under acidic or thermal conditions provides direct access to 1-methylpyrrolidin-2-one. A representative protocol involves:

  • Heating N-methyl-4-aminobutyric acid at 180°C under reduced pressure (0.5 mmHg), achieving 89% conversion to the lactam after 6 hours.
  • Catalytic hydrogenation of corresponding γ-nitropentanoic acid methyl esters, followed by in situ cyclization (Pd/C, H₂, 50 psi, ethanol, 12 h).

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs' catalysts offers stereocontrol in pyrrolidinone synthesis:

CH₂=CHCH₂N(CH₃)CH₂CO₂Et  
→ Grubbs II catalyst (5 mol%)  
→ Toluene, 80°C, 24 h  
→ 1-Methylpyrrolidin-2-one (72% yield)  

This method proves particularly effective for introducing geminal dimethyl groups or exocyclic double bonds.

Installation of the Methylene-Piperazine Bridge

Mannich Reaction

Three-component coupling between 1-methylpyrrolidin-2-one, formaldehyde, and 4-phenylpiperazine proceeds under mild conditions:

Optimized Conditions

Component Equiv Temperature Time Yield
Pyrrolidinone 1.0 60°C 8 h 68%
Formaldehyde (37%) 1.2
4-Phenylpiperazine 1.1
AcOH (cat.) 0.1

The reaction demonstrates excellent regioselectivity for position 4 of the pyrrolidinone, attributed to increased nucleophilicity at this site.

Alkylation of Metallated Intermediates

Generation of a lithiated species at position 4 enables direct coupling with electrophilic piperazine derivatives:

  • Lithiation : Treatment of 1-methylpyrrolidin-2-one with LDA (2.1 equiv) at -78°C in THF/HMPA (10:1)
  • Quenching : Addition of 1-(chloromethyl)-4-phenylpiperazine (1.5 equiv) at -40°C
  • Workup : Gradual warming to RT, aqueous NH₄Cl quench
  • Isolation : 74% yield after column chromatography (SiO₂, EtOAc/hexane 3:7)

This method circumvents the need for pre-functionalized intermediates but requires stringent temperature control.

Alternative Pathways via Bromomethyl Intermediates

Radical Bromination

Photobromination of 1-methylpyrrolidin-2-one using N-bromosuccinimide (NBS) and AIBN initiator:

$$
\text{Pyrrolidinone} + \text{NBS} \xrightarrow{\text{hν, CCl₄}} 4-\text{(bromomethyl)}-1-\text{methylpyrrolidin-2-one} \ (55\%\ yield)
$$

Subsequent reaction with 4-phenylpiperazine (2.0 equiv, K₂CO₃, DMF, 80°C, 12 h) affords the target compound in 81% yield.

Appel Reaction for Chloromethyl Derivatives

Conversion of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one to the corresponding chloromethyl analog:

$$
\text{Alcohol} + \text{CCl₄} + \text{PPh₃} \rightarrow \text{Chloride} \ (93\%\ yield)
$$

Nucleophilic displacement with 4-phenylpiperazine proceeds efficiently (89% yield) without racemization at adjacent stereocenters.

Stereochemical Considerations and Resolution

While the target molecule lacks defined stereocenters in its current representation, synthetic routes involving chiral intermediates require resolution techniques:

  • Diastereomeric Salt Formation : Co-crystallization with dibenzoyl-D-tartaric acid in ethanol/hexane (4 recrystallizations, >95% d.e.)
  • Chiral HPLC : Use of amylose-based columns (Chiralpak AD-H, heptane/ethanol 85:15, 1 mL/min) achieves baseline separation of enantiomers

Industrial-Scale Production Considerations

Comparative analysis of three scalable routes:

Method Steps Total Yield Cost Index Purity
Mannich Reaction 3 61% 1.0 98.5%
Lithiation-Alkylation 4 54% 1.8 99.2%
Appel Reaction 5 73% 2.1 99.8%

The Mannich approach provides the best balance of efficiency and cost for multi-kilogram production, while the Appel route suits high-purity pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidinone Nitrogen

  • 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS 959237-10-6): Structural Difference: The 1-methyl group is replaced with ethyl, and the 4-phenylpiperazinylmethyl group is substituted with a methylaminomethyl moiety.

Modifications to the Piperazine Linker and Aromatic Groups

  • 1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (CAS 896925-42-1) :
    • Structural Difference : The methylene bridge is replaced with a carbonyl group, and the phenyl ring on piperazine is substituted with a nitro group.
    • Impact : The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reducing basicity of the piperazine nitrogen. This may decrease receptor binding efficiency but enhance metabolic stability .

Bulky Substituents and Prodrug Strategies

  • 1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one carbonate (CAS 1609399-75-8): Structural Difference: A cyclopentyl group replaces the methyl at the 1-position, and a carbonate prodrug moiety is added. The carbonate group improves solubility and bioavailability, suggesting a prodrug strategy for enhanced delivery .

Heterocyclic Replacements and Functional Group Additions

  • 1-Methyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one (CAS 2320515-16-8): Structural Difference: The phenylpiperazine is replaced with a piperidine-linked tetrahydrocinnolinyl group. Impact: The tetrahydrocinnolinyl moiety introduces a fused bicyclic system, likely modulating selectivity toward kinase targets. The oxygen linker may facilitate hydrogen bonding, altering target engagement .

Key Comparative Data Table

Compound Name Core Structure Key Substituents logP (Predicted) Receptor Affinity Metabolic Stability
1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one Pyrrolidin-2-one 1-Methyl, 4-(4-phenylpiperazinylmethyl) 2.8 High (5-HT/Dopamine) Moderate
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one Pyrrolidin-2-one 1-Ethyl, 4-(methylaminomethyl) 3.2 Low High
1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one Pyrrolidin-2-one 1-(2-Methylphenyl), 4-(nitrophenylpiperazinylcarbonyl) 4.1 Moderate (Altered by nitro) High
1-Cyclopentyl-4-((methylamino)methyl)pyrrolidin-2-one carbonate Pyrrolidin-2-one 1-Cyclopentyl, carbonate prodrug 3.5 Low (Prodrug activation required) Very High

Research Findings and Implications

  • Pharmacodynamic Differences : The phenylpiperazine group in the parent compound is critical for CNS activity, while analogs like CAS 896925-42-1 (nitrophenylpiperazine) show reduced receptor binding but improved stability .
  • Pharmacokinetic Optimization : Prodrug strategies (e.g., CAS 1609399-75-8) highlight efforts to enhance bioavailability, addressing limitations of the parent compound’s solubility .
  • Target Selectivity: Structural variations, such as heterocyclic replacements (e.g., tetrahydrocinnolinyl in CAS 2320515-16-8), suggest diversification toward non-CNS targets like kinases .

Q & A

Q. Basic

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities like 2-pyrrolidinone or p-anisic acid byproducts .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) monitor reaction progress .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres, identifying decomposition thresholds (e.g., >200°C for crystalline forms) .

How do structural modifications influence affinity for synaptic vesicle glycoprotein 2A (SV2A) in neuroimaging?

Advanced
The 4-phenylpiperazine group enhances SV2A binding by forming π-π interactions with aromatic residues in the target protein. Radiolabeled analogs like [11^{11}C]UCB-J, which shares the pyrrolidin-2-one core, show high brain uptake due to lipophilic efficiency (LiPE) optimization. Substituting the N-methyl group with fluorinated aryl rings improves blood-brain barrier permeability, as confirmed by positron emission tomography (PET) in Alzheimer’s models . Competitive binding assays using 3^3H-UCB-J in rat synaptic membranes quantify dissociation constants (KdK_d), with SAR studies highlighting the critical role of the 3,4,5-trifluorophenyl moiety .

How can contradictory data on biological activity be resolved?

Advanced
Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). For example, discrepancies in AMPA receptor modulation by pyrrolidin-2-one derivatives are addressed by:

  • Isoform-Specific Assays : Transfecting HEK293 cells with GluR1-4 subunits to isolate subunit-dependent effects .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated products) that may contribute to off-target effects .
  • Dose-Response Refinement : Intraduodenal vs. oral administration in rodent models accounts for first-pass metabolism differences .

What methodologies assess hydrolytic stability under physiological conditions?

Q. Basic

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via UV spectrophotometry (λ = 254 nm). Acidic conditions (pH < 3) typically cleave the piperazine-pyrrolidinone bond, generating 4-phenylpiperazine and lactam fragments .
  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), thermal (40–60°C), and photolytic (ICH Q1B) stress, followed by HPLC-ELSD to quantify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.